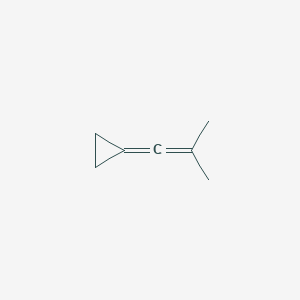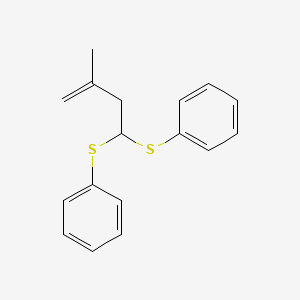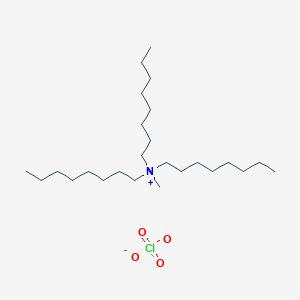
N-Methyl-N,N-dioctyloctan-1-aminium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-N,N-dioctyloctan-1-aminium perchlorate is a quaternary ammonium compound. It is known for its surfactant properties and is used in various industrial and research applications. The compound is characterized by its long alkyl chains and the presence of a perchlorate anion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N,N-dioctyloctan-1-aminium perchlorate typically involves the quaternization of N,N-dioctylamine with methyl iodide, followed by anion exchange with sodium perchlorate. The reaction conditions usually require an inert atmosphere and controlled temperature to ensure the desired product’s purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The final product is purified through crystallization or distillation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-N,N-dioctyloctan-1-aminium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the perchlorate anion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and cyanides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted ammonium compounds.
Wissenschaftliche Forschungsanwendungen
N-Methyl-N,N-dioctyloctan-1-aminium perchlorate is utilized in several scientific research fields:
Chemistry: It is used as a phase transfer catalyst in organic synthesis.
Biology: The compound is employed in studies involving cell membrane interactions due to its surfactant properties.
Medicine: Research explores its potential as a drug delivery agent.
Industry: It is used in the formulation of detergents and emulsifiers.
Wirkmechanismus
The mechanism by which N-Methyl-N,N-dioctyloctan-1-aminium perchlorate exerts its effects involves its interaction with cell membranes. The long alkyl chains insert into lipid bilayers, disrupting membrane integrity and increasing permeability. This property is exploited in drug delivery systems to enhance the uptake of therapeutic agents.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Methyl-N,N-dioctyloctan-1-aminium chloride
- N-Methyl-N,N-dioctyloctan-1-aminium bromide
- Trioctylmethylammonium bromide
Uniqueness
N-Methyl-N,N-dioctyloctan-1-aminium perchlorate is unique due to the presence of the perchlorate anion, which imparts distinct chemical and physical properties compared to its chloride and bromide counterparts. The perchlorate anion enhances the compound’s solubility and stability in various solvents, making it more versatile for different applications.
Eigenschaften
CAS-Nummer |
69722-81-2 |
|---|---|
Molekularformel |
C25H54ClNO4 |
Molekulargewicht |
468.2 g/mol |
IUPAC-Name |
methyl(trioctyl)azanium;perchlorate |
InChI |
InChI=1S/C25H54N.ClHO4/c1-5-8-11-14-17-20-23-26(4,24-21-18-15-12-9-6-2)25-22-19-16-13-10-7-3;2-1(3,4)5/h5-25H2,1-4H3;(H,2,3,4,5)/q+1;/p-1 |
InChI-Schlüssel |
GJMKDVTWSXZLGC-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N'-Dimethyl-N-[4-(propan-2-yl)phenyl]urea](/img/structure/B14478273.png)
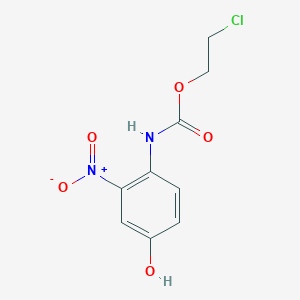
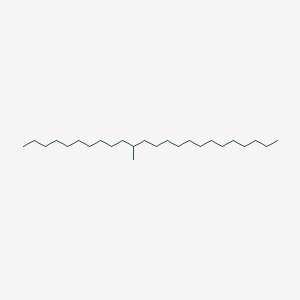


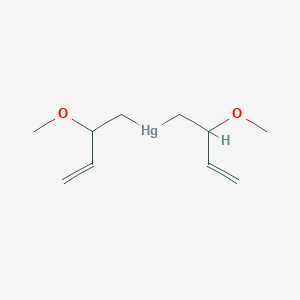

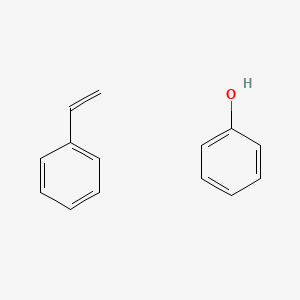
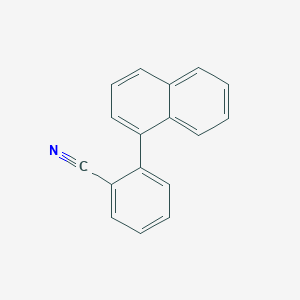
![4-{[(9H-Carbazol-9-YL)imino]methyl}-N,N-diethylaniline](/img/structure/B14478336.png)
